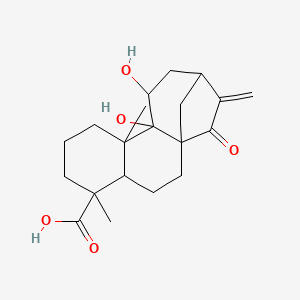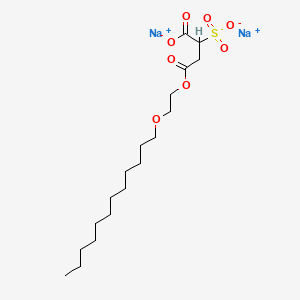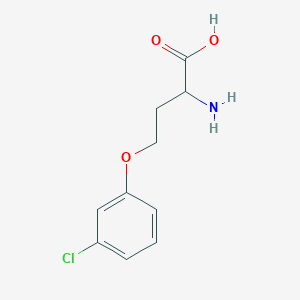
O-(3-Chlorophenyl)-L-homoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3-Chlorophényl)-L-homosérine : est un composé organique appartenant à la classe des acides aminés. Il est caractérisé par la présence d'un groupe 3-chlorophényle lié à l'atome d'oxygène de la molécule d'homosérine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'O-(3-Chlorophényl)-L-homosérine implique généralement la réaction de la L-homosérine avec le 3-chlorophénol. La réaction est effectuée dans des conditions contrôlées pour assurer la formation sélective du produit souhaité. Les réactifs courants utilisés dans cette synthèse comprennent des agents de couplage tels que la dicyclohexylcarbodiimide (DCC) et des catalyseurs tels que la 4-diméthylaminopyridine (DMAP). La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane à température ambiante.
Méthodes de production industrielle : Dans un environnement industriel, la production de l'O-(3-Chlorophényl)-L-homosérine peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés. Les paramètres du procédé, tels que la température, la pression et le temps de réaction, sont optimisés pour maximiser le rendement et la pureté. Des techniques de purification telles que la recristallisation ou la chromatographie sont employées pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions : L'O-(3-Chlorophényl)-L-homosérine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le groupe 3-chlorophényle peut participer à des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution en milieu basique.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que les réactions de substitution peuvent produire divers dérivés phényliques substitués.
Applications de la recherche scientifique
Chimie : L'O-(3-Chlorophényl)-L-homosérine est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : En recherche biologique, ce composé est étudié pour son rôle potentiel dans l'inhibition enzymatique et la modification des protéines. Il est utilisé dans la conception d'inhibiteurs enzymatiques et comme sonde pour étudier les interactions protéine-ligand.
Médecine : L'O-(3-Chlorophényl)-L-homosérine a des applications potentielles en chimie médicinale. Il est étudié pour ses propriétés thérapeutiques, notamment sa capacité à moduler les voies biologiques et son potentiel en tant que candidat médicament.
Industrie : Dans le secteur industriel, ce composé est utilisé dans le développement de produits chimiques de spécialité et de produits pharmaceutiques. Il est également utilisé dans la synthèse de produits agrochimiques et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action de l'O-(3-Chlorophényl)-L-homosérine implique son interaction avec des cibles moléculaires spécifiques. Le groupe 3-chlorophényle peut se lier aux sites actifs des enzymes, entraînant l'inhibition ou la modulation de l'activité enzymatique. La fraction homosérine peut interagir avec les résidus d'acides aminés dans les protéines, affectant la structure et la fonction des protéines. Ces interactions peuvent influencer diverses voies biologiques, faisant du composé un outil précieux en recherche biochimique.
Applications De Recherche Scientifique
Chemistry: O-(3-Chlorophenyl)-L-homoserine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It is used in the design of enzyme inhibitors and as a probe to study protein-ligand interactions.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of O-(3-Chlorophenyl)-L-homoserine involves its interaction with specific molecular targets. The 3-chlorophenyl group can bind to active sites of enzymes, leading to inhibition or modulation of enzyme activity. The homoserine moiety can interact with amino acid residues in proteins, affecting protein structure and function. These interactions can influence various biological pathways, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Composés similaires :
3-Chlorométhcathinone : Une cathinone synthétique avec un groupe 3-chlorophényle similaire.
3-Chlorophénylalanine : Un dérivé d'acide aminé avec un groupe 3-chlorophényle.
3-Chlorophénylglycine : Un autre dérivé d'acide aminé avec un groupe 3-chlorophényle.
Unicité : L'O-(3-Chlorophényl)-L-homosérine est unique en raison de la présence de la fraction homosérine, qui lui confère des propriétés chimiques et biologiques distinctes. Contrairement aux autres composés similaires, il combine les caractéristiques structurales de l'homosérine et du 3-chlorophényle, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C10H12ClNO3 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
2-amino-4-(3-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14) |
Clé InChI |
KWJJRHZWKIOMGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)OCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
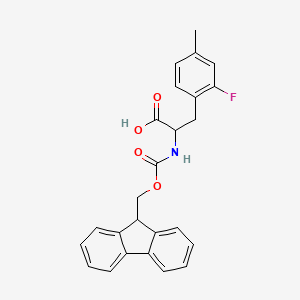
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)

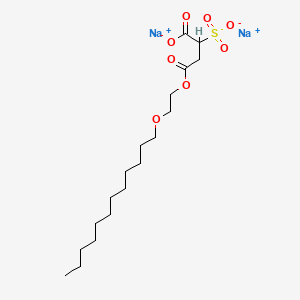
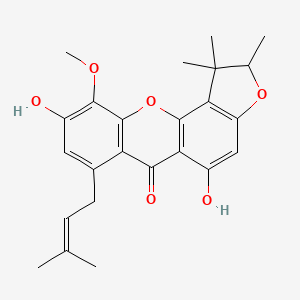

![2-Amino-3-[4-(3-bromopropoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B12303580.png)
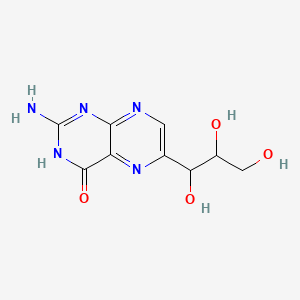
![Rac-(3AR,6AR)-hexahydrofuro[3,4-D][1,2]oxazole](/img/structure/B12303596.png)
